molecular formula C31H28ClN3O6S B12047799 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate CAS No. 477733-82-7

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

Cat. No.: B12047799
CAS No.: 477733-82-7
M. Wt: 606.1 g/mol
InChI Key: XCXOSIWFLVVQGA-QNKGDIEWSA-N
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Description

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a useful research compound. Its molecular formula is C31H28ClN3O6S and its molecular weight is 606.1 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups, including:

  • Hydrazone linkage : This feature is crucial for the biological activity as it can influence the compound's interaction with biological targets.
  • Chlorophenyl and sulfonamide groups : These groups contribute to the compound's ability to interact with specific receptors and enzymes.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain receptor functions. Notably, it has shown potential in inhibiting CCR2 and CCR9 receptors , which are implicated in various inflammatory and autoimmune diseases. The inhibition of these receptors can lead to reduced inflammatory responses, making this compound a candidate for therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis .

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that the compound may have anticancer properties, warranting further investigation into its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
CCR2 InhibitionReduced inflammation
CCR9 InhibitionModulation of immune response
Anticancer ActivityInduction of apoptosis
Cell Proliferation InhibitionSuppression in cancer cell lines

Case Studies

  • Case Study on Inflammation :
    A study evaluated the effects of the compound on murine models of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases .
  • Case Study on Cancer :
    Another study focused on the anticancer properties of the compound against breast cancer cell lines. The findings revealed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer therapeutic .

Properties

CAS No.

477733-82-7

Molecular Formula

C31H28ClN3O6S

Molecular Weight

606.1 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C31H28ClN3O6S/c1-2-3-20-40-25-16-10-23(11-17-25)31(37)41-26-14-8-22(9-15-26)21-33-34-30(36)28-6-4-5-7-29(28)35-42(38,39)27-18-12-24(32)13-19-27/h4-19,21,35H,2-3,20H2,1H3,(H,34,36)/b33-21+

InChI Key

XCXOSIWFLVVQGA-QNKGDIEWSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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